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Compound of Interest

Compound Name: PKM2 activator 10

Cat. No.: B15576887 Get Quote

This technical support guide addresses potential off-target effects of potent Pyruvate Kinase

M2 (PKM2) activators. As "PKM2 activator 10" is not a designation found in publicly available

scientific literature, this document focuses on two well-characterized, structurally distinct PKM2

activators: TEPP-46 and DASA-58. These compounds are frequently used as tool compounds

in research and serve as excellent representatives for understanding the selectivity of potent

PKM2 activation.

Frequently Asked Questions (FAQs)
Q1: How selective are TEPP-46 and DASA-58 for PKM2?

A1: Both TEPP-46 and DASA-58 demonstrate high selectivity for PKM2 over the other human

pyruvate kinase isoforms (PKM1, PKL, and PKR).[1][2][3][4] Published data indicates that

these compounds do not activate PKM1, the isoform found in most normal, differentiated

tissues.[2][5] This isoform selectivity is a critical feature, as on-target activation of PKM1 in non-

cancerous cells is generally not desired.

Q2: Are there any published comprehensive off-target screening data for TEPP-46 or DASA-

58?

A2: To date, comprehensive off-target screening results, such as broad kinase panels or safety

pharmacology screens against a wide range of receptors and enzymes, have not been made

publicly available for TEPP-46 or DASA-58. While a chemoproteomics study using Target-

Responsive Accessibility Profiling (TRAP) successfully identified PKM2 as the primary target of
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TEPP-46, it did not report a list of off-target interactors.[6] The absence of such public data

means that researchers should exercise due diligence in interpreting their results.

Q3: My experiment with a PKM2 activator is showing an unexpected phenotype. How can I

determine if this is an off-target effect?

A3: This is a critical question in pharmacological studies. A recommended strategy is to use two

or more structurally distinct PKM2 activators that produce the same biological effect.[7] For

example, if the same phenotype is observed with both TEPP-46 (a thieno[3,2-b]pyrrole[3,2-

d]pyridazinone) and DASA-58 (a sulfonamide-containing compound), it is more likely to be a

consequence of on-target PKM2 activation, as it is improbable that two different chemical

scaffolds would share the same off-target profile.[7]

Q4: What are the potential off-target liabilities based on the chemical structures of TEPP-46

and DASA-58?

A4: While specific off-targets are not defined, the core chemical structures can offer clues to

potential liabilities.

DASA-58 contains a sulfonamide moiety. While modern non-antibiotic sulfonamides have a

low risk of cross-reactivity with antibiotic sulfa drugs, the sulfonamide group is known to

interact with various enzymes, most notably carbonic anhydrases.

TEPP-46 contains a pyrazole ring, a common scaffold in medicinal chemistry. Pyrazole-

containing compounds have been developed to target a wide range of proteins, including

various kinases.

It is crucial to note that the presence of these scaffolds does not guarantee off-target activity,

but it provides a starting point for investigation if off-target effects are suspected.

Troubleshooting Guide: Investigating Unexpected
Results
If you suspect an off-target effect from a PKM2 activator in your cellular experiments, consider

the following troubleshooting steps.
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Step 1: Validate On-Target Engagement
Before investigating off-targets, it's essential to confirm the activator is engaging with PKM2 in

your specific cell system.

PKM2 Activity Assay: Measure pyruvate kinase activity in cell lysates after treatment with the

activator. A significant increase in activity suggests the compound is active on its target.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact

cells by measuring the thermal stabilization of a protein upon ligand binding.[8][9][10][11][12]

An increase in the melting temperature of PKM2 in the presence of the activator confirms

direct binding.

Step 2: Differentiating On-Target vs. Off-Target
Phenotypes
This logical workflow can help you dissect the origin of your observed cellular effect.

Figure 1. Logical workflow for troubleshooting on-target vs. off-target effects.

Quantitative Data Summary
While comprehensive off-target data is unavailable, the on-target potency and selectivity for

representative PKM2 activators are well-documented.
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Compound Target Assay Type
Potency
(AC₅₀/EC₅₀)

Selectivity
Notes

Reference

TEPP-46 PKM2 Biochemical 92 nM

No activity vs.

PKM1, PKL,

PKR

[1][4]

PKM2
Cell-based

(H1299)
-

Selectively

activates

PKM2 over

PKM1 in cells

[1][2]

DASA-58 PKM2 Biochemical 38 nM (AC₅₀)
No activity vs.

PKM1
[2]

PKM2
Cell-based

(A549)
19.6 µM

Selectively

activates

PKM2 over

PKM1 in cells

[2]

Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for
PKM2 Target Engagement
This protocol is a standard method to confirm that a compound binds to its intended target in a

cellular environment.[8][9][10][11][12]
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1. Cell Preparation & Treatment 2. Thermal Challenge 3. Lysis & Separation 4. Analysis

Culture cells to
~80% confluency

Treat cells with PKM2
activator or vehicle (DMSO)

Aliquot cell suspension
into PCR tubes

Heat aliquots across a
temperature gradient
(e.g., 40°C to 70°C)

Lyse cells via
freeze-thaw cycles

Centrifuge to pellet
aggregated proteins

Collect supernatant
(soluble fraction)

Analyze PKM2 levels
by Western Blot

Plot thermal stability curve
(Signal vs. Temperature)

Hypothesis: Phenotype 'P' is caused by PKM2 activation

Treat cells with Activator 1 (e.g., TEPP-46) Treat cells with Activator 2 (e.g., DASA-58) Treat cells with Vehicle Control (DMSO)

Measure Phenotype 'P' Measure Phenotype 'P' Measure Phenotype 'P'

Analysis: Compare results

Conclusion: If P(TEPP-46) ≈ P(DASA-58) > P(Vehicle),
then phenotype 'P' is likely on-target.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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